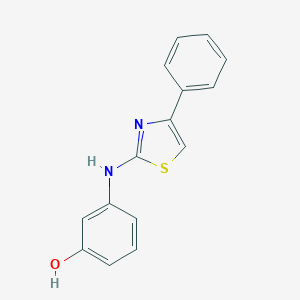
3-((4-phenyl-1,3-thiazol-2-yl)amino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-phenyl-1,3-thiazol-2-yl)amino)phenol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-phenyl-1,3-thiazol-2-yl)amino)phenol typically involves the Hantzsch thiazole synthesis method. This method includes the condensation of α-haloketones with thioamides. The reaction conditions often involve heating the reactants in the presence of a base such as sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
化学反応の分析
Types of Reactions
3-((4-phenyl-1,3-thiazol-2-yl)amino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, reduced thiazole derivatives, and substituted phenol and thiazole compounds .
科学的研究の応用
3-((4-phenyl-1,3-thiazol-2-yl)amino)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of dyes, biocides, and chemical reaction accelerators.
作用機序
The mechanism of action of 3-((4-phenyl-1,3-thiazol-2-yl)amino)phenol involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
3-((4-phenyl-1,3-thiazol-2-yl)amino)phenol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its phenol group enhances its ability to participate in redox reactions and form hydrogen bonds, contributing to its diverse applications .
特性
分子式 |
C15H12N2OS |
|---|---|
分子量 |
268.3 g/mol |
IUPAC名 |
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol |
InChI |
InChI=1S/C15H12N2OS/c18-13-8-4-7-12(9-13)16-15-17-14(10-19-15)11-5-2-1-3-6-11/h1-10,18H,(H,16,17) |
InChIキー |
AGQNMYLPVLOPBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)O |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















